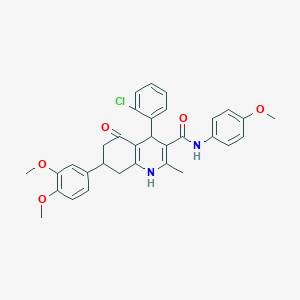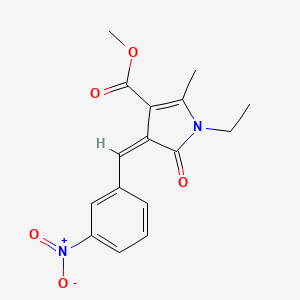![molecular formula C19H26N2O B4774701 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as APEC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. APEC is a derivative of adamantane, a polycyclic hydrocarbon that has been used in the synthesis of various drugs and materials. In
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have potential applications in various scientific research fields. One of the most notable applications is in the study of Parkinson's disease. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Wirkmechanismus
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide's mechanism of action is primarily attributed to its inhibition of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement and mood. By inhibiting MAO-B, 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide increases the levels of dopamine in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have antioxidant properties, which can protect cells from oxidative damage. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its high purity, which can ensure consistent results. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide is also relatively easy to synthesize, which can make it a cost-effective option for researchers. One limitation of using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Therefore, caution should be taken when using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One potential direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Another direction is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential toxicity in different cell lines.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(1-pyridin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13(17-2-4-20-5-3-17)21-18(22)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,13-16H,6-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXONXQONFJECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-4-yl)ethyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774632.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4774634.png)


![2-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4774652.png)
![2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774663.png)
![butyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4774670.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4774679.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4774685.png)

![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)
![2-{[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774707.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)
![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)